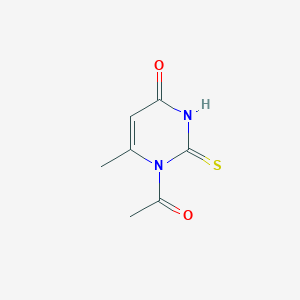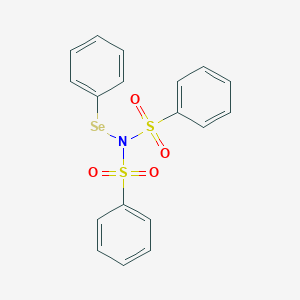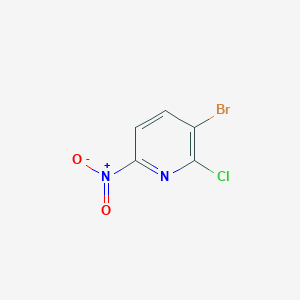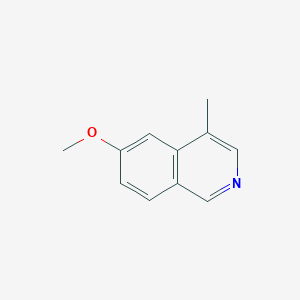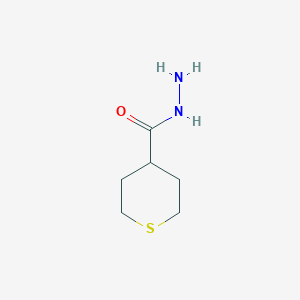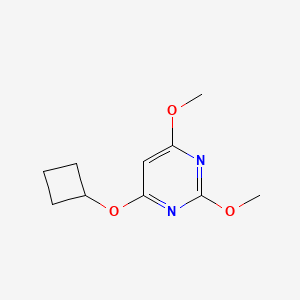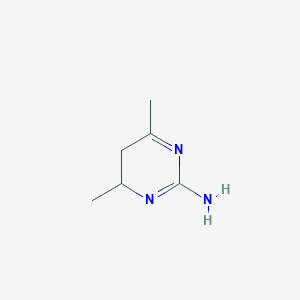
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been widely studied for their potential applications in pharmaceuticals and other fields. The structure of this compound consists of a pyrimidine ring with two methyl groups at positions 4 and 6, and an amine group at position 2.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be achieved through various methods. One common approach is the Biginelli reaction, which involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. This reaction typically requires a catalyst such as Lewis acids or silica-supported solid acids . Another method involves the use of Ziegler–Natta catalysts, which facilitate the reaction between aldehydes, alkyl acetoacetates, and urea or thiourea under solvent-free conditions .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, solvent-free methods and green chemistry approaches are being explored to minimize environmental impact and improve sustainability .
Analyse Des Réactions Chimiques
Types of Reactions: 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions to achieve the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups .
Applications De Recherche Scientifique
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, it exhibits significant biological activities, including antitumor, antibacterial, antiviral, and anti-inflammatory properties . These activities make it a promising candidate for drug development and therapeutic applications. Additionally, the compound is used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of 4,6-Dimethyl-4,5-dihydropyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting antitumor effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
4,6-Dimethyl-4,5-dihydropyrimidin-2-amine can be compared with other similar compounds, such as dihydropyrimidin-2(1H)-ones and thiones. These compounds share a similar pyrimidine core structure but differ in the substituents attached to the ring. Other similar compounds include 2-amino-4,6-dimethoxypyrimidine and 4,6-dichloro-2-methylthiopyrimidine, which have been studied for their pharmacological properties and synthetic applications .
Propriétés
Formule moléculaire |
C6H11N3 |
|---|---|
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
4,6-dimethyl-4,5-dihydropyrimidin-2-amine |
InChI |
InChI=1S/C6H11N3/c1-4-3-5(2)9-6(7)8-4/h4H,3H2,1-2H3,(H2,7,8) |
Clé InChI |
AZDLCTYKBOKLPC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(=NC(=N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


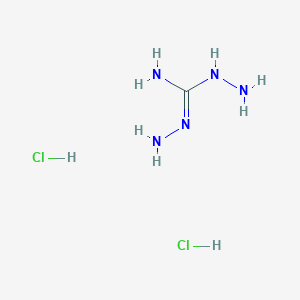

![1,2,4,5-Tetrahydrobenzo[d][1,2,7]thiadiazepine3,3-dioxide](/img/structure/B13117620.png)
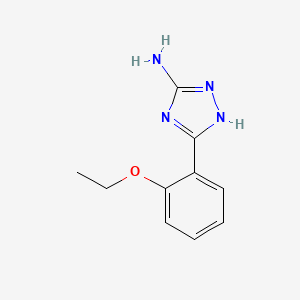
![D-Proline, 4-[[(phenylmethoxy)carbonyl]amino]-, (4R)-](/img/structure/B13117635.png)
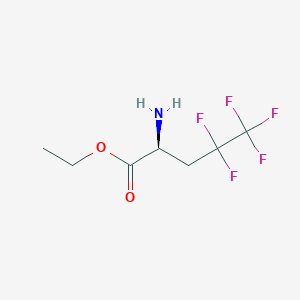
![3,6-diamino-3aH-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B13117640.png)
